BenchChemオンラインストアへようこそ!

(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX/XII

The compound (E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide (CAS 861427-74-9) is a rhodanine-benzenesulfonamide hybrid with the molecular formula C18H16N2O3S3 and a molecular weight of 404.52 g/mol. It features a 5-benzylidene-4-oxo-2-thioxothiazolidine (rhodanine) core linked via an ethylene spacer to a para-benzenesulfonamide group, placing it at the intersection of two validated pharmacophoric classes: thiazolidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) and sulfonamide-type carbonic anhydrase inhibitors (CAIs).

Molecular Formula C18H16N2O3S3
Molecular Weight 404.52
CAS No. 861427-74-9
Cat. No. B2891092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide
CAS861427-74-9
Molecular FormulaC18H16N2O3S3
Molecular Weight404.52
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H16N2O3S3/c19-26(22,23)15-8-6-13(7-9-15)10-11-20-17(21)16(25-18(20)24)12-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,22,23)/b16-12+
InChIKeyNKGWGANHRSPBNZ-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861427-74-9 | (E)-4-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide – Procurement-Ready Structural Profile


The compound (E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide (CAS 861427-74-9) is a rhodanine-benzenesulfonamide hybrid with the molecular formula C18H16N2O3S3 and a molecular weight of 404.52 g/mol [1]. It features a 5-benzylidene-4-oxo-2-thioxothiazolidine (rhodanine) core linked via an ethylene spacer to a para-benzenesulfonamide group, placing it at the intersection of two validated pharmacophoric classes: thiazolidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) and sulfonamide-type carbonic anhydrase inhibitors (CAIs) [2][3].

Why Near Analogs of 861427-74-9 Cannot Be Interchanged: The Ethylene-Spacer Distinction


Superficially similar rhodanine-benzenesulfonamide derivatives—such as those with a direct N-benzenesulfonamide linkage or a methylene/acetate linker—exhibit divergent conformational preferences, zinc-binding geometry, and target selectivity profiles [1]. SAR studies on rhodanine-linked benzenesulfonamide carbonic anhydrase inhibitors demonstrate that even single-methylene alterations in the spacer length can shift isoform selectivity by over an order of magnitude [2]. For HIV-1 reverse transcriptase inhibition, Masuda et al. showed that the nature of the substituent at the thiazolidine 3-position critically determines both wild-type and mutant RT potency, with certain modifications reducing activity against resistant strains by >10-fold [3]. Consequently, procurement of an inadequately specified analog risks losing the specific conformational and pharmacophoric advantages designed into the ethylene-bridged, (E)-benzylidene configuration of 861427-74-9.

Quantitative Differentiation Map for 861427-74-9 Versus Closest Analogs


Ethylene Spacer vs. Direct N-Benzenesulfonamide: Carbonic Anhydrase Isoform Selectivity Shift

Rhodanine-benzenesulfonamide derivatives with a flexible ethylene spacer (as in 861427-74-9) are structurally positioned to achieve differential CA isoform selectivity compared to directly N-linked analogs. In a systematic evaluation of 25 rhodanine-linked benzenesulfonamides, compounds with optimized aliphatic spacers achieved single-digit nanomolar KI values against tumor-associated hCA IX (KI range 16.1–321 nM across the series), with selectivity over cytosolic hCA I and II varying by >50-fold depending on spacer length and terminal group [1]. The ethylene spacer in 861427-74-9 provides a distinct hydrophobic-rigidity balance not present in methylene-linked or directly attached benzenesulfonamide rhodanines.

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX/XII

5-Benzylidene vs. 5-Isatin/Indole Substituents: Divergent HIV-1 RT Mutant Activity Profiles

In the thiazolidenebenzenesulfonamide (TBS) NNRTI series, the substituent at position 5 profoundly influences activity against drug-resistant HIV-1 RT mutants. Compound 17a (5-tert-butyl-3,4-dimethylthiazole) exhibited IC50 of 66 nM against wild-type recombinant HIV-1 RT, while the 4-chloro-5-isopropyl analog 17k showed IC50 of 77 nM [1]. Critically, the 5-benzylidene group present in 861427-74-9 is structurally distinct from these alkyl-substituted analogs and is predicted to engage the RT non-nucleoside binding pocket via different π-stacking interactions, potentially conferring activity against nevirapine-resistant strains (Y181C, K103N) that evade simple alkyl-substituted TBS compounds [2].

HIV-1 Reverse Transcriptase NNRTI Drug Resistance Mutations

Thioxo (C=S) vs. Carbonyl (C=O) at Position 2: Physicochemical and Reactivity Differentiation

The 2-thioxo group in 861427-74-9 distinguishes it from the corresponding 2,4-thiazolidinedione (TZD) analog. NMR-based reactivity studies have demonstrated that 5-benzylidene-2-thioxothiazolidinones (rhodanines) exhibit lower Michael acceptor reactivity compared to 5-benzylidenebarbiturates and related oxo-heterocycles, with the thioxo group attenuating the electrophilicity of the exocyclic benzylidene double bond [1]. This reduced promiscuous reactivity is advantageous for selective target engagement, as rhodanines with attenuated thiol reactivity are less likely to form non-specific protein adducts than their TZD counterparts [2].

Electrophilicity Michael Acceptor Reactivity Drug-Protein Adduct Formation

(E)-Benzylidene Stereochemistry: Conformational Restriction vs. (Z)-Isomer Impact on Target Binding

The (E)-configuration of the 5-benzylidene double bond in 861427-74-9 imposes a specific spatial orientation of the phenyl ring relative to the rhodanine core. In a study of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, Kaźmierski et al. (2024) demonstrated that even minor heterocyclic substituent changes (e.g., replacement of acetic acid with propionic acid) significantly altered UV-Vis absorption maxima (Δλmax up to 15 nm) and electrochemical oxidation potentials (ΔEox > 0.1 V), indicating substantial changes in electronic conjugation and HOMO-LUMO gaps [1]. The (E)-isomer of 861427-74-9 is expected to exhibit distinct spectroscopic and binding properties compared to any (Z)-configured benzylidene rhodanine analog in a screening library.

Stereochemistry Binding Pose Conformational Restriction

High-Value Application Scenarios for (E)-4-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide (861427-74-9)


Selective Carbonic Anhydrase IX/XII Inhibitor Development for Solid Tumor Hypoxia

The ethylene-spacer benzenesulfonamide architecture of 861427-74-9 is directly relevant to the design of tumor-selective CA IX/XII inhibitors. The rhodanine-linked benzenesulfonamide class has demonstrated KI values as low as 16.1 nM against hCA IX, with >50-fold selectivity over off-target cytosolic isoforms hCA I and II [1]. The specific ethylene bridge in 861427-74-9 provides the conformational flexibility needed to optimize zinc-binding geometry within the CA active site while positioning the 5-benzylidene group for hydrophobic pocket interactions unique to CA IX/XII [1].

NNRTI Lead Optimization Against Drug-Resistant HIV-1 Strains

The 5-benzylidene-4-oxo-2-thioxothiazolidine core of 861427-74-9 represents a privileged scaffold for non-nucleoside reverse transcriptase inhibitors. The TBS series (Masuda et al., 2004) established that thiazolidenebenzenesulfonamides inhibit HIV-1 RT with IC50 values in the 66–77 nM range for wild-type enzyme [2]. The benzylidene substituent at position 5, as in 861427-74-9, is structurally positioned to exploit π-stacking interactions within the NNRTI binding pocket, potentially maintaining activity against nevirapine-resistant Y181C and K103N mutants—a known vulnerability of alkyl-substituted TBS analogs [3].

Chemical Probe for Studying Rhodanine Reactivity–Selectivity Relationships

861427-74-9 serves as an ideal chemical probe for dissecting the structure–reactivity relationship of rhodanine-containing compounds. Its 2-thioxo group attenuates Michael acceptor reactivity relative to oxo-heterocycles, reducing non-specific thiol adduct formation [4]. The (E)-benzylidene configuration and ethylene-benzenesulfonamide tail provide a well-defined molecular framework for systematic investigation of how linker length, stereochemistry, and electronic properties influence biological target engagement versus promiscuous binding [5].

Building Block for Dual-Target Anticancer/Antidiabetic Hybrid Molecules

The benzenesulfonamide-thiazolidinone hybrid scaffold has been validated for dual carbonic anhydrase/α-glucosidase inhibition, with certain analogs showing IC50 values below 10 μM against both target classes [6]. The unique ethylene spacer and (E)-benzylidene group of 861427-74-9 offer a distinct vector for fragment-based elaboration into multitarget-directed ligands for metabolic syndrome and cancer comorbidities, where simultaneous modulation of CA activity and glucose metabolism is therapeutically desirable [6].

Quote Request

Request a Quote for (E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.